molecular formula C19H27FN2 B5980294 2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane

2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B5980294
M. Wt: 302.4 g/mol
InChI Key: YIIOVDKZNWOQQL-UHFFFAOYSA-N
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Description

2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. Spirocyclic compounds are characterized by a bicyclic structure where two rings share a single atom, providing a rigid and versatile framework that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of a cyclobutylamine derivative with a suitable fluorophenylmethyl precursor under acidic or basic conditions can lead to the formation of the desired spirocyclic structure. The reaction conditions often require careful control of temperature, solvent, and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to higher yields and reduced production times. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction

Properties

IUPAC Name

2-cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2/c20-17-7-5-16(6-8-17)13-21-11-2-9-19(14-21)10-12-22(15-19)18-3-1-4-18/h5-8,18H,1-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIOVDKZNWOQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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